Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester
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Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The presence of the chloro and aminocarbonyl groups in its structure makes it unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion .
Another method involves the reaction of benzoic acid derivatives with methyl chloroformate in the presence of a base such as pyridine. This method is often used to introduce the ester functionality in a more controlled manner .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where benzoic acid derivatives and methanol are continuously fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent for reduction reactions.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with enzymes and proteins. The chloro group can participate in substitution reactions, potentially modifying the activity of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-amino-, ethyl ester
- Benzoic acid, 2-(1-methylpropyl)oxy-, methyl ester
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, methyl ester is unique due to the presence of both the chloro and aminocarbonyl groups.
Properties
CAS No. |
88599-37-5 |
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Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
methyl 2-carbamoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)6-4-5(10)2-3-7(6)15-9(11)13/h2-4H,1H3,(H2,11,13) |
InChI Key |
OOOVIVZJBGEEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OC(=O)N |
Origin of Product |
United States |
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